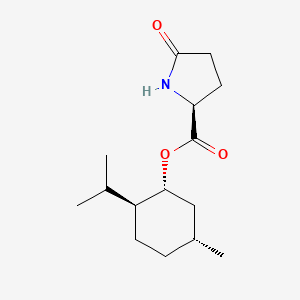L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
CAS No.: 64519-44-4
Cat. No.: VC3700568
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64519-44-4 |
|---|---|
| Molecular Formula | C15H25NO3 |
| Molecular Weight | 267.36 g/mol |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-5-oxopyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m1/s1 |
| Standard InChI Key | SLHPMAOXNSLXEH-MROQNXINSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CCC(=O)N2)C(C)C |
| SMILES | CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
Introduction
Chemical Identity and Nomenclature
Basic Identification
The compound is referenced in scientific literature through several chemical names that reflect its structure and stereochemistry:
-
(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate
-
[1R-(1α,2β,5α)]-2-isopropyl-5-methylcyclohexyl 5-oxo-L-prolinate
-
L-Proline, 5-oxo-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-(1a,2b,5a)]-
-
(S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate
In technical databases, this compound is also indexed under the MDL Number MFCD11114057, which provides an alternative identification system commonly used in chemical informatics and database organization .
Structural Characteristics
Molecular Properties
The compound exhibits specific molecular characteristics that define its chemical identity and behavior in various environments. Its empirical formula is C₁₅H₂₅NO₃, corresponding to a calculated molecular weight of 267.36 g/mol . The molecular structure consists of two principal components: a menthol-derived cyclohexyl ring with specific stereochemistry at positions 1R, 2S, and 5R, and a 5-oxo-L-proline moiety connected through an ester linkage.
The compound's SMILES notation (C[C@@H]1CCC@HC(C)C) and standard InChI representation (InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m1/s1) provide standardized digital representations of its structure, enabling computational analysis and database compatibility .
Stereochemistry
The stereochemical configuration specified in the compound's name [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester] indicates the precise three-dimensional arrangement of atoms that distinguishes this molecule from its stereoisomers. The menthyl component features specific chirality at three carbon centers: C1 (R configuration), C2 (S configuration), and C5 (R configuration) . This stereochemical arrangement contributes significantly to the compound's biological activity and physical properties.
The 5-oxo-L-proline portion maintains the L-configuration at its alpha carbon, consistent with the natural L-proline amino acid stereochemistry, while featuring an oxo (keto) group at position 5 of the pyrrolidine ring .
Physicochemical Properties
Physical Properties
L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester exhibits specific physical characteristics that define its behavior in formulations and processing conditions. These properties have been determined through experimental measurements and computational predictions.
Table 1: Physical Properties of L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
The compound's relatively high boiling and flash points indicate significant thermal stability, while its moderate water solubility (622.5 mg/L) and LogP value of approximately 2.6 suggest a balance between hydrophilic and lipophilic properties . This amphiphilic character likely contributes to its utility in cosmetic formulations, where interaction with both aqueous and lipid phases is often desirable.
Chemical Reactivity
As an ester derivative, L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester contains functional groups with characteristic reactivity patterns. The ester linkage is susceptible to hydrolysis under appropriate conditions, potentially yielding 5-oxo-L-proline and menthol. The amide functionality within the pyrrolidone ring contributes to the compound's hydrogen bonding capabilities and influences its interactions with biological systems.
The molecule's moderate polar surface area (PSA) of 55.4 suggests potential for membrane permeability, while its carbonyl groups can participate in hydrogen bonding as acceptors . These characteristics inform predictions about the compound's behavior in biological systems and formulations.
Structural Relationship to 5-Oxo-L-Proline and L-Proline
Comparative Analysis
L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester is structurally related to both 5-oxo-L-proline (pyroglutamic acid) and L-proline, with the 5-oxo-L-proline moiety forming the core of the compound's structure. Understanding these relationships provides insight into the compound's chemical behavior and potential biological activities.
5-Oxo-L-proline (C₅H₇NO₃) has a molecular weight of 129.11 g/mol and represents a cyclized form of glutamic acid or a modified proline with an oxo group at position 4 (or position 5 in alternative numbering systems) . This compound is classified as a non-proteinogenic L-alpha-amino acid and occurs naturally in various biological systems .
L-Proline, by comparison, lacks the oxo group and exhibits different chemical properties. Research has demonstrated that 5-oxo-L-proline and L-proline can be distinguished by biological systems despite their structural similarity. For example, studies with Salmonella have shown that receptors can differentiate between 5-oxoproline and L-proline, with L-proline acting as a competitor for 5-oxoproline in certain biological pathways without directly triggering the same responses .
Analytical Considerations
Identification Methods
Various analytical techniques can be employed for the identification and characterization of L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. The compound's structural features provide multiple analytical handles for detection and quantification.
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy can verify the structure through characteristic signals from the menthyl ring protons, the pyrrolidone ring, and the ester linkage. Mass spectrometry would be expected to show a molecular ion peak at m/z 267 (corresponding to its molecular weight), with fragment patterns reflecting the ester bond cleavage and other characteristic fragmentations.
The compound's stereochemistry can be confirmed through techniques such as circular dichroism or X-ray crystallography of crystalline derivatives. High-performance liquid chromatography (HPLC) with appropriate stationary phases can be used for separation from stereoisomers or related compounds.
Structural Verification
The specific stereochemistry indicated in the compound's name [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester] is crucial for proper identification and quality control. Verification of this stereochemistry is essential for ensuring the compound's authentic identity and predicted properties. The standard InChI representation provided in the literature (InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m1/s1) encodes this stereochemical information in a standardized format .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume